![molecular formula C15H20ClF3N6O B2968860 2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N'-[(1E)-(dimethylamino)methylidene]acetohydrazide CAS No. 338979-30-9](/img/structure/B2968860.png)

2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N'-[(1E)-(dimethylamino)methylidene]acetohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a potent inhibitor of bacterial phosphopantetheinyl transferase . It attenuates secondary metabolism and thwarts bacterial growth . It is also known as ML267 .

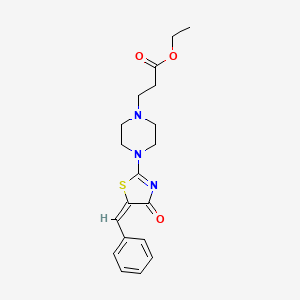

Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of C12H15ClF3N5O . It contains a pyridin-2-yl group, a piperazin-1-yl group, and a trifluoromethyl group .Chemical Reactions Analysis

This compound exhibits submicromolar inhibition of bacterial Sfp-PPTase with no activity toward the human orthologue . An advanced analogue of this series, ML267 (55), was found to attenuate production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses .Applications De Recherche Scientifique

Metabolism and Pharmacokinetics

- Flumatinib Metabolism: Flumatinib, structurally related to the queried compound, is an antineoplastic tyrosine kinase inhibitor used in chronic myelogenous leukemia (CML). It undergoes metabolism through N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, with phase II glucuronidation and acetylation also observed. The study highlights the metabolic pathways of this class of compounds in humans (Gong, Chen, Deng, & Zhong, 2010).

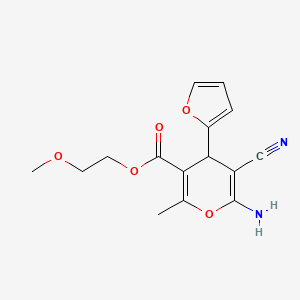

Synthesis and Chemical Properties

- Synthesis of Derivatives: Research has focused on synthesizing and evaluating the antibacterial and anticancer properties of similar compounds. For instance, N′-((2-Chloroquinolin-3-yl)methylene)-2-cyanoacetohydrazide derivatives displayed potent activity against certain bacteria and cancer cell lines (Bondock & Gieman, 2015).

- Novel Pyridine Derivatives: Another study involved the synthesis of novel pyridine and fused pyridine derivatives starting from a related hydrazinyl-pyridine compound. These derivatives showed antimicrobial and antioxidant activity (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

Biological and Pharmacological Activities

- Antimicrobial Activity: Various derivatives of the compound or its analogs have been synthesized and evaluated for antimicrobial activity. For instance, thiazolidinone derivatives linked with 1-pyridin-2-yl-piperazine showed significant activity against multiple bacteria and fungi (Patel, Patel, Kumari, & Patel, 2012).

- Antibacterial and Anticancer Evaluation: Derivatives of the compound, such as pyridothienopyrimidines and pyridothienotriazines, were synthesized and showed notable antibacterial activities (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Molecular Docking and Synthesis

- Molecular Docking: A series of derivatives underwent molecular docking screenings towards GlcN-6-P synthase, a target protein, revealing moderate to good binding energies. This study emphasizes the potential of these compounds in targeted drug design (Flefel et al., 2018).

Analytical Techniques

- Determination in Biological Matrices: Analytical methods such as liquid chromatography with mass spectrometry have been developed for the determination of similar compounds in human plasma and urine, indicating the importance of analytical techniques in studying these compounds (Chavez-Eng, Constanzer, & Matuszewski, 1997).

Mécanisme D'action

Target of Action

Compounds with similar structures have been known to target enzymes such as phosphopantetheinyl transferases , which play a crucial role in bacterial cell viability and virulence .

Mode of Action

It’s known that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring can exhibit improved drug potency toward enzyme inhibition by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .

Biochemical Pathways

Pathways activated by phosphopantetheinyl transferases, which are potential targets of this compound, include microbial fatty acid synthase . This enzyme complex is essential for bacterial cell viability and virulence .

Pharmacokinetics

The compound’s physical form is solid , which might influence its bioavailability and pharmacokinetics.

Result of Action

Given its potential interaction with phosphopantetheinyl transferases , it may affect bacterial cell viability and virulence .

Propriétés

IUPAC Name |

2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N-[(E)-dimethylaminomethylideneamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClF3N6O/c1-23(2)10-21-22-13(26)9-24-3-5-25(6-4-24)14-12(16)7-11(8-20-14)15(17,18)19/h7-8,10H,3-6,9H2,1-2H3,(H,22,26)/b21-10+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXMSZMJDPFXHIY-UFFVCSGVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NNC(=O)CN1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=N/NC(=O)CN1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClF3N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-isobutyrylpiperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2968778.png)

![2-({3-benzyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetic acid](/img/structure/B2968779.png)

![7-[3-(1,3-Benzothiazol-2-ylsulfanyl)propyl]-8-(4-benzylpiperazin-1-yl)-3-methylpurine-2,6-dione](/img/no-structure.png)

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-ethoxybenzyl)piperidine-4-carboxamide](/img/structure/B2968787.png)

![(2E)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2968791.png)

![N'-(5-chloro-2-methoxyphenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2968792.png)

![N-(3,4-difluorophenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2968794.png)

![2,4-Dichloro-5-[(dimethylamino)sulfonyl]benzoic acid](/img/structure/B2968798.png)